molecular formula C16H14F2O3 B14023364 Ethyl 3-(benzyloxy)-2,6-difluorobenzoate

Ethyl 3-(benzyloxy)-2,6-difluorobenzoate

Cat. No.: B14023364
M. Wt: 292.28 g/mol
InChI Key: VWXIUMOWFYRSBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(benzyloxy)-2,6-difluorobenzoate is a fluorinated aromatic ester characterized by a benzyloxy group at position 3 and fluorine atoms at positions 2 and 6 on the benzene ring. Its molecular formula is C₁₆H₁₄F₂O₃, with a molecular weight of 292.28 g/mol. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the preparation of ureido derivatives or allosteric enzyme inhibitors (e.g., FtsZ inhibitors) . The benzyloxy group enhances lipophilicity, while fluorine atoms modulate electronic properties and metabolic stability.

Properties

Molecular Formula

C16H14F2O3

Molecular Weight

292.28 g/mol

IUPAC Name

ethyl 2,6-difluoro-3-phenylmethoxybenzoate

InChI

InChI=1S/C16H14F2O3/c1-2-20-16(19)14-12(17)8-9-13(15(14)18)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3

InChI Key

VWXIUMOWFYRSBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)OCC2=CC=CC=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(benzyloxy)-2,6-difluorobenzoate typically involves the esterification of 3-(benzyloxy)-2,6-difluorobenzoic acid with ethanol in the presence of an acid catalyst. The reaction

Comparison with Similar Compounds

Substituent Variations in Ethyl Difluorobenzoates

The substituent pattern and ester group significantly influence reactivity and applications. Key analogs include:

Compound Name Substituents Ester Group Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
Ethyl 3-(benzyloxy)-2,6-difluorobenzoate 3-benzyloxy, 2,6-difluoro Ethyl C₁₆H₁₄F₂O₃ 292.28 Pharmaceutical intermediates
Ethyl 3,5-difluorobenzoate 3,5-difluoro Ethyl C₉H₈F₂O₂ 186.16 Building block for fluorinated APIs
Ethyl 2,6-difluoro-3-nitrobenzoate 2,6-difluoro, 3-nitro Ethyl C₉H₇F₂NO₄ 243.16 Precursor for nitro reduction
Methyl 3-(hexyloxy)benzoate 3-hexyloxy Methyl C₁₄H₂₀O₃ 236.30 Surfactant or polymer synthesis

Key Observations :

  • Positional Effects : Moving fluorine from 2,6 (target compound) to 3,5 (Ethyl 3,5-difluorobenzoate) reduces steric hindrance but alters electronic distribution, impacting binding in enzyme-active sites .
  • Functional Group Interchange : Replacing benzyloxy (target) with nitro (Ethyl 2,6-difluoro-3-nitrobenzoate) introduces electrophilic character, enabling subsequent reduction or coupling reactions .
  • Ester Group : Methyl esters (e.g., Methyl 3-(hexyloxy)benzoate) exhibit lower hydrolytic stability compared to ethyl esters, affecting shelf life .

Physicochemical Properties

  • Lipophilicity : The benzyloxy group increases logP compared to shorter alkoxy chains (e.g., hexyloxy in Methyl 3-(hexyloxy)benzoate) .
  • Solubility : Fluorine atoms reduce aqueous solubility but improve membrane permeability, critical for drug bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.